molecular formula C16H21N5O2 B2639938 8-allyl-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-33-7

8-allyl-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2639938
CAS RN: 887464-33-7
M. Wt: 315.377
InChI Key: FEBFGKUIKBKYSH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A series of derivatives were synthesized and evaluated for their affinity for serotoninergic and dopaminergic receptors. Studies indicate that some derivatives exert anxiolytic-like and antidepressant-like activities in mouse models, comparable to the effects of diazepam and imipramine, suggesting their potential as new therapeutic agents for anxiety and depression (Zagórska et al., 2009), (Zagórska et al., 2015).

Receptor Affinity and Enzymatic Activity

  • Research on the receptor affinity and inhibitory potencies for phosphodiesterases of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines showed promising structures for further modification, indicating their potential for hybrid ligand development (Zagórska et al., 2016).

Antidepressant and Anxiolytic Properties

  • Compounds have been evaluated for their antidepressant and anxiolytic properties in vivo, with some showing potent effects in animal models, highlighting their therapeutic potential in affective disorders (Partyka et al., 2020).

Adenosine Receptor Antagonism

  • Certain derivatives have been studied for their adenosine receptor antagonism, offering insights into the development of selective A(3) adenosine receptor antagonists, which could have implications for various pharmacological applications (Baraldi et al., 2008).

Mechanism of Action

    Target of Action

    Imidazole derivatives are known to interact with a variety of biological targets. They are key components of many functional molecules used in a variety of everyday applications . .

    Mode of Action

    The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with

    Biochemical Pathways

    Imidazole derivatives can affect various biochemical pathways depending on their specific targets

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary greatly depending on their specific chemical structure

    Result of Action

    The molecular and cellular effects of imidazole derivatives can vary greatly depending on their specific targets and mode of action

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on their specific structure. Some imidazole derivatives are commercially available drugs with well-studied safety profiles, while others may be experimental compounds with less well-known safety and hazard information .

Future Directions

Imidazole and its derivatives continue to be an area of active research due to their broad range of chemical and biological properties . They are used in the development of new drugs to overcome public health problems increasing due to antimicrobial resistance .

properties

IUPAC Name

2-butyl-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-5-7-9-20-14(22)12-13(18(4)16(20)23)17-15-19(8-6-2)11(3)10-21(12)15/h6,10H,2,5,7-9H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBFGKUIKBKYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16798049

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